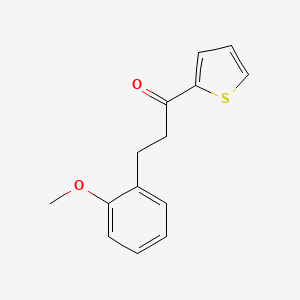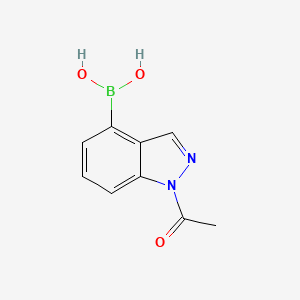
1-(cyclopentylamino)-3-((2,3-dihydro-1H-inden-5-yl)oxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(cyclopentylamino)-3-((2,3-dihydro-1H-inden-5-yl)oxy)propan-2-ol hydrochloride is a chemical entity that appears to be structurally related to synthetic indole derivatives and phenethylamino propanone hydrochlorides. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the synthesis and properties of related compounds.
Synthesis Analysis
The synthesis of related compounds, such as 1-aryl-3-phenethylamino-1-propanone hydrochlorides, involves Mannich reactions, which are three-component reactions involving an amine, a carbonyl compound, and formaldehyde . The optimal conditions for these reactions were found to be a molar ratio of 1:1.2:1 for the ketone, paraformaldehyde, and phenethylamine hydrochloride, respectively, in an ethanol medium containing concentrated hydrochloric acid . This information suggests that a similar approach could potentially be applied to synthesize the compound , with adjustments made for the specific reactants involved.
Molecular Structure Analysis
The molecular structure of related compounds, such as the isomers produced from the photochemical cyclization of 1-[3-(chloroacetylamino)propyl]-3-methyl-indole, was determined using physical and chemical methods . These methods likely included spectroscopic techniques such as NMR, IR, and mass spectrometry, which are standard for elucidating the structure of organic compounds. The compound of interest would similarly require detailed structural analysis to confirm its identity and purity.
Chemical Reactions Analysis
The chemical reactions of related compounds have been explored in the context of their potential as cytotoxic agents . The synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides suggests that the compound may also undergo reactions that could modify its structure and potentially enhance its biological activity. The photochemical cyclization of indole derivatives also indicates that the compound may be susceptible to light-induced reactions that could yield various isomers .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-(cyclopentylamino)-3-((2,3-dihydro-1H-inden-5-yl)oxy)propan-2-ol hydrochloride are not directly provided, the properties of similar compounds can offer some insights. For instance, the yields of the synthesized 1-aryl-3-phenethylamino-1-propanone hydrochlorides were high, ranging from 87-98% . This suggests that with optimized reaction conditions, the compound of interest might also be synthesized with high efficiency. The solubility, stability, and reactivity of the compound would need to be characterized through experimental studies.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
- Regioselective Preparation of Drug Metabolites : A study demonstrated the use of an extracellular peroxygenase from Agrocybe aegerita for the regioselective hydroxylation of propranolol, a beta-adrenergic blocker, producing 5-hydroxypropranolol, a human drug metabolite. This highlights the enzyme's potential for scalable syntheses of specific metabolites (Kinne et al., 2009).
- Generation of Structurally Diverse Libraries : The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in alkylation and ring closure reactions has been explored to create a diverse library of compounds, demonstrating the chemical's versatility in facilitating complex organic syntheses (Roman, 2013).
Pharmacological Applications
- Cytotoxic Evaluation : The reaction of certain cyclohexanone compounds with hydroxylamine hydrochloride has led to the synthesis of compounds with potential cytotoxic effects against various cancer cell lines, indicating the relevance of these chemical reactions in developing anticancer agents (Dimmock et al., 1992).
Material Science and Polymer Chemistry
- Adhesive Polymers : A study on the synthesis of 1,3-bis(methacrylamido)propane-2-yl dihydrogen phosphate by phosphorylation highlights the development of new monomers for adhesive polymers, showcasing the application in creating materials with specific adhesive properties (Moszner et al., 2006).
Eigenschaften
IUPAC Name |
1-(cyclopentylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c19-16(11-18-15-6-1-2-7-15)12-20-17-9-8-13-4-3-5-14(13)10-17;/h8-10,15-16,18-19H,1-7,11-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEHZPXWEURVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(COC2=CC3=C(CCC3)C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopentylamino)-3-((2,3-dihydro-1H-inden-5-yl)oxy)propan-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(tert-butoxycarbonyl)amino]pyrrole-2-carboxylate](/img/structure/B3009877.png)


![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3009881.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(2-methylpyrimidin-4-yl)phenyl]amino}acetamide](/img/structure/B3009884.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B3009885.png)
![2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone](/img/structure/B3009887.png)
![N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B3009888.png)

![4-methyl-2-(5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3009892.png)


